molecular formula C7H13ClN2O2 B1349567 1-tert-Butyl-3-(2-chloro-acetyl)-urea CAS No. 4791-27-9

1-tert-Butyl-3-(2-chloro-acetyl)-urea

Cat. No. B1349567
CAS RN: 4791-27-9
M. Wt: 192.64 g/mol
InChI Key: UUIODKLJRGPXGV-UHFFFAOYSA-N
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Description

“1-tert-Butyl-3-(2-chloro-acetyl)-urea” appears to be a chemical compound, but specific details about this compound are not readily available12.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.



Molecular Structure Analysis

The molecular structure of “1-tert-Butyl-3-(2-chloro-acetyl)-urea” is not available in the sources I found12.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-tert-Butyl-3-(2-chloro-acetyl)-urea” are not available in the sources I found12.


Scientific Research Applications

Crystal Structure and Molecular Interaction

The study of derivatives of 1-tert-Butyl-3-(2-chloro-acetyl)-urea, such as N‐p‐Tolyl‐N‐[N‐(p‐tolyl)carbamoyl]acetamide, reveals intricate molecular interactions and crystal structures. These compounds form intermolecular hydrogen-bonded loops that contribute to the stabilization of their crystal structure. This understanding is crucial for designing materials with desired physical and chemical properties (Zhong & Long, 2007).

Antioxidant Properties and Therapeutic Potential

Research on compounds structurally related to 1-tert-Butyl-3-(2-chloro-acetyl)-urea, such as T-0162, highlights their antioxidant properties. These compounds can significantly reduce myocardial infarct size in rabbits by scavenging free radicals, suggesting potential therapeutic applications in cardiovascular diseases (Yamashita et al., 2000).

Selective Chemical Reactions

The use of related organotin catalysts, such as Tetra-tert-butyl-3-chloro-1-hydroxydistannoxane, for selective deacetylation in complex oligosaccharides, points to the chemical versatility and applicability of these compounds in synthetic chemistry. This catalyst is more effective than traditional reagents for selective deacetylation, illustrating the compound's role in refining chemical synthesis techniques (Ni et al., 2020).

Synthesis of High Energy Density Materials

Investigations into derivatives like tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, derived from compounds structurally related to 1-tert-Butyl-3-(2-chloro-acetyl)-urea, have shown potential in creating high energy density materials. These compounds exhibit significant insensitivity and stability, making them suitable for applications requiring high energy materials with low risk of accidental detonation (Kalaivani, Malarvizhi, & Nethaji, 2012).

Advanced Catalysis for Organic Synthesis

The development and use of gold(I)-catalyzed reactions with N-allylic,N'-aryl ureas demonstrate the compound's utility in organic synthesis. These reactions enable the efficient formation of imidazolidin-2-ones, showcasing the potential of 1-tert-Butyl-3-(2-chloro-acetyl)-urea derivatives in facilitating complex chemical transformations with high selectivity and yield (Li, Song, & Widenhoefer, 2011).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards of “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.


Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.


properties

IUPAC Name

N-(tert-butylcarbamoyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O2/c1-7(2,3)10-6(12)9-5(11)4-8/h4H2,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIODKLJRGPXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368175
Record name 1-tert-Butyl-3-(2-chloro-acetyl)-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-3-(2-chloro-acetyl)-urea

CAS RN

4791-27-9
Record name 2-Chloro-N-[[(1,1-dimethylethyl)amino]carbonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4791-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-3-(2-chloro-acetyl)-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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